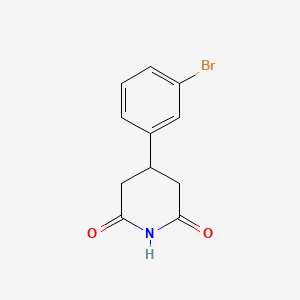

4-(3-Bromo-phenyl)-piperidine-2,6-dione

Übersicht

Beschreibung

4-(3-Bromo-phenyl)-piperidine-2,6-dione is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a brominated phenyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-phenyl)-piperidine-2,6-dione typically involves the bromination of a phenyl-piperidine precursor. One common method includes the reaction of 3-bromoaniline with succinic anhydride to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-phenyl)-piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antipsychotic Properties

Research has indicated that derivatives of piperidine-2,6-dione, including 4-(3-Bromo-phenyl)-piperidine-2,6-dione, may possess antipsychotic properties. A study highlighted the synthesis of novel piperidine-2,6-dione derivatives that demonstrated high affinity for dopamine D(2) and D(3) receptors, as well as serotonin receptors (5-HT(1A), 5-HT(2A), and 5-HT(2C)). These compounds were evaluated in behavioral models and showed promising results in inhibiting symptoms associated with psychosis without causing extrapyramidal side effects .

Cancer Treatment

Another significant application lies in oncology. Piperidine-2,6-dione derivatives have been explored for their potential in cancer treatment. Specifically, compounds that inhibit lactate dehydrogenase A (LDHA) have been identified as effective in treating various cancers, including breast and lung cancer. The ability to target LDHA suggests a mechanism through which these compounds can disrupt metabolic pathways essential for tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has shown that modifications to the piperidine ring and substituents on the phenyl group can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced receptor binding affinity |

| Variation in alkyl substituents | Altered pharmacokinetic properties |

| Changes in functional groups | Impact on selectivity towards receptors |

Case Study 1: Antipsychotic Efficacy

In a behavioral study involving mice, a specific derivative of piperidine-2,6-dione was tested for its ability to mitigate apomorphine-induced climbing behavior—a model predictive of positive symptoms in schizophrenia. The compound demonstrated significant efficacy compared to clozapine, a standard antipsychotic medication .

Case Study 2: Cancer Metabolism Targeting

A series of experiments focused on the inhibition of LDHA by piperidine-2,6-dione derivatives revealed their potential to reduce lactate production in cancer cells. This metabolic reprogramming led to decreased cell proliferation and increased apoptosis in various cancer cell lines, indicating a promising therapeutic avenue .

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-phenyl)-piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Bromo-phenyl)-piperidine-2,6-dione

- 4-(3-Chloro-phenyl)-piperidine-2,6-dione

- 4-(3-Fluoro-phenyl)-piperidine-2,6-dione

Uniqueness

4-(3-Bromo-phenyl)-piperidine-2,6-dione is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biologische Aktivität

4-(3-Bromo-phenyl)-piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in hematology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀BrNO₂, with a molecular weight of approximately 268.11 g/mol. The compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and a brominated phenyl group at the 4 position. The presence of the bromine atom enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound can modulate enzyme activity through π-π interactions with aromatic amino acids in proteins and hydrogen bonding with other biomolecules.

- Fetal Hemoglobin Induction : It has been shown to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein, which may lead to increased levels of fetal hemoglobin (HbF), making it a candidate for treating sickle cell disease and β-thalassemia.

Antibacterial and Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

- In Vitro Studies : Various derivatives containing halogen substituents have shown enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell processes .

| Compound Name | Antibacterial Activity | Unique Features |

|---|---|---|

| This compound | Significant against Gram-positive bacteria | Bromine enhances reactivity |

| 4-(2-Bromophenyl)-piperidine-2,6-dione | Moderate activity | Bromine at the 2-position affects reactivity |

| 3-(4-Bromophenyl)-piperidine-2,6-dione | High activity | Positional isomerism influences binding |

Case Studies

- Sickle Cell Disease Treatment : A study demonstrated that derivatives of piperidine compounds, including this compound, significantly increased HbF levels in vitro by downregulating WIZ protein expression.

- Antimicrobial Properties : A comparative analysis showed that halogenated piperidine derivatives exhibited varying degrees of antimicrobial activity. The presence of bromine at specific positions was crucial for enhancing efficacy against certain bacterial strains .

Research Findings

Recent studies have focused on synthesizing various analogs of this compound to explore their biological properties further. Key findings include:

- Enhanced Binding Affinity : The brominated phenyl group increases the binding affinity to target proteins compared to non-brominated analogs.

- Diverse Applications : Beyond hematology, this compound is being investigated for potential applications in cancer therapy due to its ability to modulate cellular pathways involved in tumor growth and survival .

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZPIKSUMFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649648 | |

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351534-35-5 | |

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.